
2-Ethoxyethanol carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxyethanol carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial and chemical applications. This compound is known for its utility as a solvent and intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxyethanol carbamate typically involves the reaction of 2-ethoxyethanol with an isocyanate or a carbamoyl chloride. One common method is the reaction of 2-ethoxyethanol with ethyl isocyanate under mild conditions to form the carbamate ester. The reaction can be carried out in the presence of a catalyst such as dibutyltin dilaurate to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound often employs continuous synthesis methods to ensure high efficiency and yield. One such method involves the direct utilization of carbon dioxide and amines in the presence of a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene. This method is environmentally friendly and allows for the production of carbamates with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethoxyethanol carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Produces amines.
Substitution: Produces substituted carbamates with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Ethoxyethanol carbamate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly in the development of drugs with carbamate functional groups.
Industry: Applied in the production of agrochemicals, coatings, and adhesives
Wirkmechanismus
The mechanism of action of 2-ethoxyethanol carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The molecular targets often include enzymes involved in metabolic processes and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
- Methyl Carbamate
- Ethyl Carbamate
- Butyl Carbamate
Comparison: 2-Ethoxyethanol carbamate is unique due to its ethoxy group, which imparts different solubility and reactivity properties compared to other carbamates. For instance, ethyl carbamate is commonly found in fermented foods and beverages and is known for its potential carcinogenicity, whereas this compound is primarily used in industrial applications .
Eigenschaften
CAS-Nummer |
628-65-9 |
|---|---|
Molekularformel |
C5H11NO3 |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
2-ethoxyethyl carbamate |
InChI |
InChI=1S/C5H11NO3/c1-2-8-3-4-9-5(6)7/h2-4H2,1H3,(H2,6,7) |
InChI-Schlüssel |
SUTGPOOOBVWLON-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


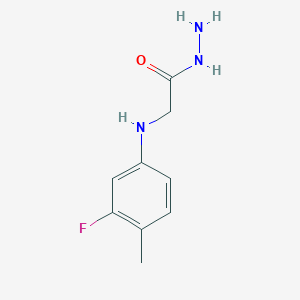
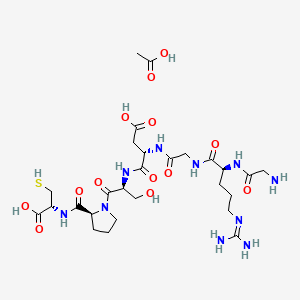
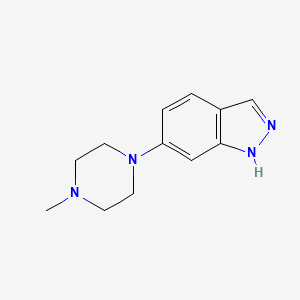
![(3Z,5E)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B14753072.png)
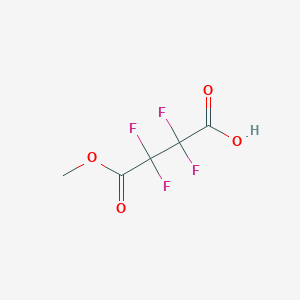
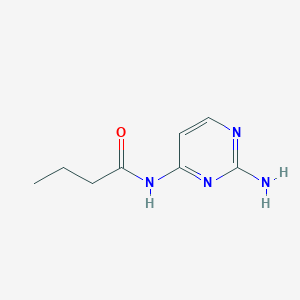
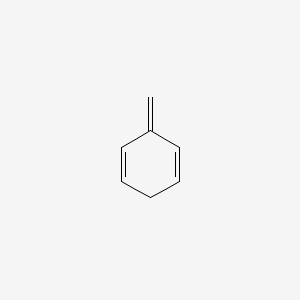
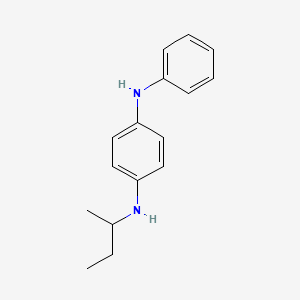
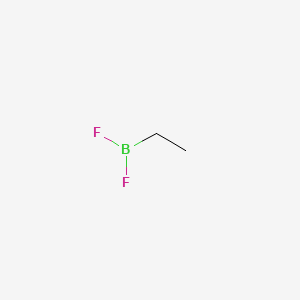
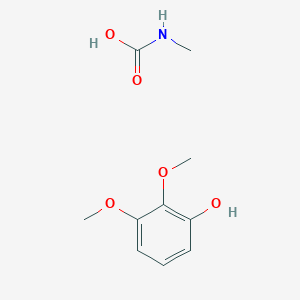
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-5-prop-1-ynylpyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14753112.png)
![(1S,2S,3R,11R,14S)-2-hydroxy-14-(hydroxymethyl)-3-(1H-indol-3-yl)-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B14753114.png)

![1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene](/img/structure/B14753124.png)
